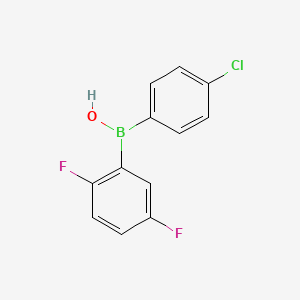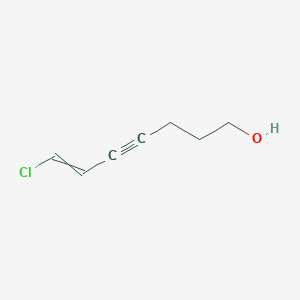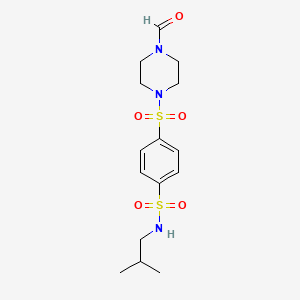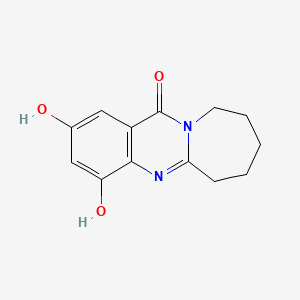
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-chlorophenyl group and a 2,5-difluorophenyl group. This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity. Organoboron compounds, including borinic acids, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of borinic acids often involves large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors is also being explored to improve efficiency and yield. The choice of solvent, catalyst, and reaction conditions can be optimized to scale up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organolithium compounds are employed under various conditions.
Major Products
Oxidation: Produces boronic acids or borates.
Reduction: Yields boranes.
Substitution: Results in substituted phenylborinic acids.
Scientific Research Applications
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling, the borinic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules is key to its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
872495-74-4 |
|---|---|
Molecular Formula |
C12H8BClF2O |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,17H |
InChI Key |
UNJBHOKIIVQAPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)



![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)

![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)

